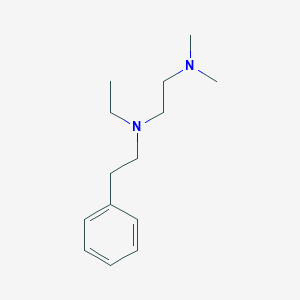
2-methoxy-4-(1-piperidinylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(1-piperidinylmethyl)phenol, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of phenol and piperidine and has been studied for its unique properties that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-(1-piperidinylmethyl)phenol is not fully understood, but it is believed to involve the modulation of the opioid and serotonin receptors in the central nervous system. This compound has been shown to bind to the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Additionally, this compound has been shown to inhibit the reuptake of serotonin, which is involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to reduce pain sensitivity and inflammation, as well as improve mood and cognitive function. This compound has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methoxy-4-(1-piperidinylmethyl)phenol in lab experiments include its high potency and specificity for the opioid and serotonin receptors. This compound is also relatively easy to synthesize and can be produced in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized expertise in organic chemistry for its synthesis.
Orientations Futures
There are several future directions for research on 2-methoxy-4-(1-piperidinylmethyl)phenol. One area of interest is the development of this compound-based drugs for the treatment of chronic pain. Another area of interest is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis for use in drug development.
Méthodes De Synthèse
The synthesis of 2-methoxy-4-(1-piperidinylmethyl)phenol involves the reaction of 2-methoxyphenol and piperidine in the presence of a catalyst. The reaction takes place under specific conditions and requires expertise in organic chemistry. The yield of this compound can be improved by optimizing the reaction parameters such as temperature, time, and reactant concentration.
Applications De Recherche Scientifique
2-methoxy-4-(1-piperidinylmethyl)phenol has been extensively studied for its potential applications as an analgesic and anti-inflammatory agent. The compound has shown promising results in preclinical studies, where it has exhibited significant analgesic and anti-inflammatory effects in animal models. This compound has also been studied for its potential use in the treatment of neuropathic pain and cancer pain.
Propriétés
IUPAC Name |
2-methoxy-4-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-13-9-11(5-6-12(13)15)10-14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZDFGOUPCCFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5874770.png)
![2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)


![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5874803.png)

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)
![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)
![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)
![2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)


